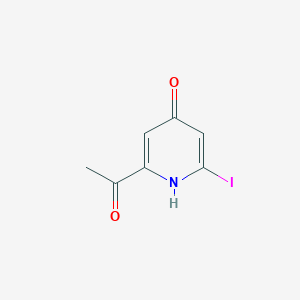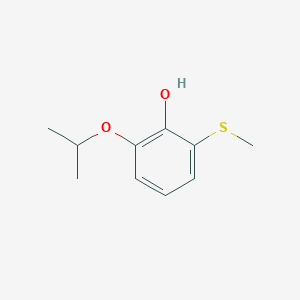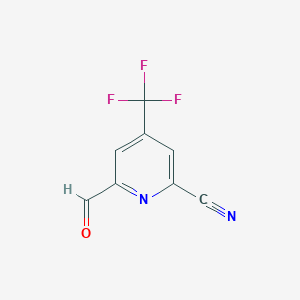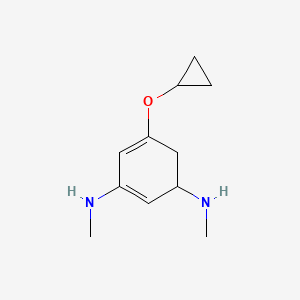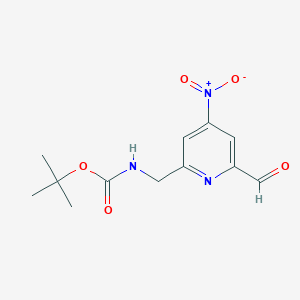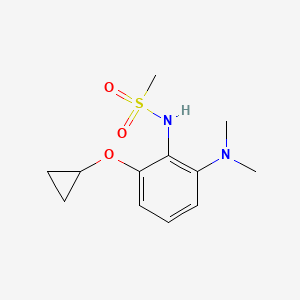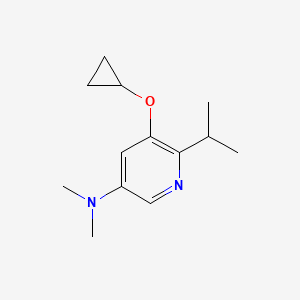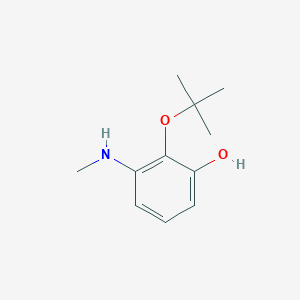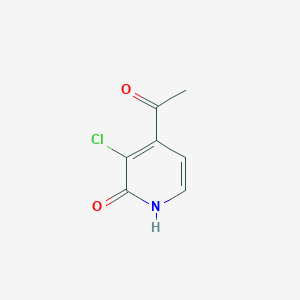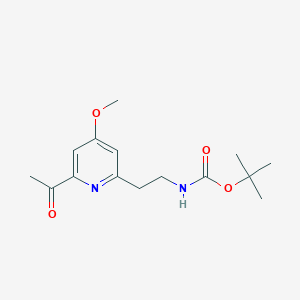
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methoxypyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate typically involves the reaction of 2-(6-acetyl-4-methoxypyridin-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(6-carboxy-4-methoxypyridin-2-yl)ethylcarbamate.
Reduction: 2-(6-hydroxy-4-methoxypyridin-2-yl)ethylcarbamate.
Substitution: 2-(6-substituted-4-methoxypyridin-2-yl)ethylcarbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its carbamate structure.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate involves the hydrolysis of the carbamate group to release the active compound. This process is typically catalyzed by enzymes such as esterases. The released compound can then interact with its molecular targets, which may include enzymes or receptors involved in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate .
- Tert-butyl (3-allyl-4-methoxypyridin-2-yl)carbamate .
Uniqueness
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxypyridinyl moiety, in particular, distinguishes it from other carbamates and may contribute to its specific interactions with biological targets.
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
tert-butyl N-[2-(6-acetyl-4-methoxypyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)13-9-12(20-5)8-11(17-13)6-7-16-14(19)21-15(2,3)4/h8-9H,6-7H2,1-5H3,(H,16,19) |
InChI-Schlüssel |
AMHQKMLAEVUEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


